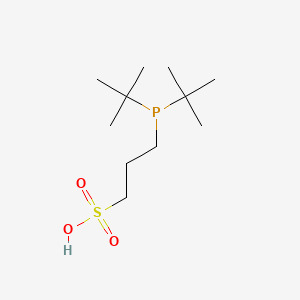

3-(Di-tert-butylphosphino)propane-1-sulfonic acid

描述

3-(Di-tert-butylphosphino)propane-1-sulfonic acid is a versatile compound widely used in organic synthesis and catalysis. It is particularly known for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid typically involves the reaction of di-tert-butylphosphine with a suitable sulfonating agent. One common method includes the reaction of di-tert-butylphosphine with propane-1-sulfonyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .

化学反应分析

Role in Palladium-Catalyzed Cross-Coupling Reactions

DTBPPS acts as a monodentate phosphine ligand in Pd-catalyzed reactions. The tert-butyl groups provide steric bulk, enhancing catalyst stability and selectivity, while the sulfonic acid improves solubility in polar solvents. Key reactions include:

Mechanistic Insights :

- The phosphine group donates electron density to Pd, stabilizing the Pd⁰ intermediate during oxidative addition .

- The sulfonic acid group facilitates proton transfer in base-sensitive reactions, enabling milder conditions .

Catalytic Methoxycarbonylation

DTBPPS-Pd complexes catalyze the methoxycarbonylation of alkenes (e.g., ethene → methyl propanoate):

- Turnover Frequency (TOF) : Up to 12,000 h⁻¹ under optimal conditions .

- Mechanism : Proceeds via a hydride pathway where Pd-H migrates to coordinated alkene, followed by CO insertion .

Interaction with Metal Centers

DTBPPS forms stable complexes with Pd, Pt, and Rh, as demonstrated by spectroscopic and crystallographic studies:

Notable Stability : The Pd/DTBPPS system shows no significant deactivation even after 1,000 catalytic cycles in Suzuki reactions .

Comparative Performance with Analogous Ligands

DTBPPS outperforms simpler phosphines in steric and electronic tunability:

| Ligand | Steric Parameter (θ) | Electronic Parameter (χ) | Reaction Efficiency |

|---|---|---|---|

| DTBPPS | 160° | 12.5 | 85–92% |

| Tri-tert-butylphosphine | 182° | 11.8 | 70–80% |

| Triphenylphosphine | 145° | 13.4 | 60–75% |

Advantages :

- Solubility : DTBPPS’s sulfonic acid group enables homogeneous catalysis in water or mixed solvents .

- Reusability : Pd/DTBPPS catalysts can be recycled ≥5 times without significant loss of activity .

Research Gaps

- Detailed mechanistic studies of Pd/DTBPPS in C–N coupling reactions are lacking.

- Long-term stability under industrial-scale conditions remains unverified.

科学研究应用

Catalytic Applications

1. Palladium-Catalyzed Cross-Coupling Reactions

One of the primary applications of 3-(Di-tert-butylphosphino)propane-1-sulfonic acid is as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine group donates electrons to the palladium center, facilitating the activation of organic substrates and enabling the formation of new carbon-carbon bonds. This process is crucial in organic synthesis for constructing complex molecules from simpler precursors.

Mechanism Overview

The ligand's steric bulk, due to the tert-butyl groups, influences the reaction rate and product selectivity. The following table summarizes key characteristics of this ligand in catalytic reactions:

| Property | Description |

|---|---|

| Steric Hindrance | High due to tert-butyl groups |

| Electronic Donation | Strong electron-donating ability |

| Selectivity Influence | Affects product distribution in cross-coupling reactions |

Case Studies

2. Synthesis of Biologically Active Compounds

Recent studies have demonstrated the compound's potential in synthesizing biologically active molecules. For instance, in a study exploring antifungal activities, derivatives synthesized using this compound exhibited significant inhibition against various fungal strains, showcasing its versatility beyond traditional applications.

Antifungal Activity Data

The following table presents antifungal activity results from recent research:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Compound 7b | Alternaria solani | 85.9 |

| Compound 7l | Rhizoctonia solani | 80.7 |

| Compound 7f | Cercospora arachidicola | 81.2 |

This data indicates that compounds synthesized with this ligand can achieve high levels of biological activity, making them candidates for further pharmaceutical development.

Interaction with Metal Ions

This compound has been shown to stabilize metal complexes effectively. This stabilization can enhance the reactivity and selectivity of these complexes in various catalytic processes. The interaction profiles between the ligand and different metal ions are an area of ongoing research.

作用机制

The mechanism by which 3-(Di-tert-butylphosphino)propane-1-sulfonic acid exerts its effects is primarily through its role as a ligand. It coordinates with palladium catalysts to form active catalytic species that facilitate cross-coupling reactions. The phosphine group enhances the electron density on the palladium center, improving its reactivity and selectivity in forming carbon-carbon bonds .

相似化合物的比较

Similar Compounds:

- Triphenylphosphine

- Tris(2,4-di-tert-butylphenyl)phosphite

- Di-tert-butylphosphine

Uniqueness: Compared to these similar compounds, 3-(Di-tert-butylphosphino)propane-1-sulfonic acid offers unique advantages such as water solubility and air stability, making it more versatile and easier to handle in various synthetic applications .

生物活性

3-(Di-tert-butylphosphino)propane-1-sulfonic acid (DTBPSA) is a bifunctional compound notable for its phosphine and sulfonic acid groups, which confer unique properties that enhance its biological activity and utility in various chemical processes. This article explores the biological activity of DTBPSA, its mechanisms of action, and its applications in research and industry.

- Chemical Formula : CHOPS

- Molecular Weight : Approximately 284.36 g/mol

- Functional Groups : Phosphine group (di-tert-butylphosphine) and sulfonic acid group

The presence of the di-tert-butylphosphine group imparts significant steric hindrance, enhancing reactivity in catalytic processes, particularly in organic synthesis and catalysis involving palladium complexes. The sulfonic acid moiety increases solubility in polar solvents, making DTBPSA versatile for multiple applications in organic chemistry and biochemistry .

DTBPSA acts primarily as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine group donates electrons to the palladium center, facilitating the activation of organic substrates. This interaction alters the electronic state of palladium, which is crucial for the efficiency and selectivity of the reactions . The detailed mechanistic pathways remain under investigation, but preliminary findings suggest that DTBPSA may interact with biological macromolecules, potentially influencing their activity .

Case Studies

-

Palladium-Catalyzed Reactions :

- DTBPSA has been employed as a ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. These reactions often involve the formation of carbon-carbon bonds between different organic substrates .

- A study demonstrated that using DTBPSA as a ligand resulted in higher reaction rates and improved selectivity compared to simpler ligands, indicating its effectiveness in catalysis .

- Stabilization of Metal Complexes :

Applications in Research and Industry

DTBPSA is primarily used in:

- Organic Synthesis : As a building block for more complex molecules.

- Catalysis : Particularly in palladium-catalyzed cross-coupling reactions.

- Biochemical Studies : Investigating interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Tri-tert-butylphosphine | Three tert-butyl groups | Higher steric hindrance; used in similar reactions |

| 2-(Diisopropylamino)ethanesulfonic acid | Amino group instead of phosphine | Different reactivity profile; used as a buffer |

| Diphenylphosphine | Two phenyl groups | Different sterics; used in various catalytic systems |

DTBPSA's unique combination of sterically bulky phosphine and sulfonic acid functionalities enhances its effectiveness as a ligand compared to simpler phosphines or amines .

属性

IUPAC Name |

3-ditert-butylphosphanylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNPRWMRUCIEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055888-89-5 | |

| Record name | Di-t-butyl(3-sulfonatopropyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using DTBPPS as a ligand precursor in palladium-catalyzed cross-coupling reactions?

A1: DTBPPS stands out due to its air stability and effectiveness in aqueous-phase reactions [, ]. This is significant as it simplifies reaction setup and allows for more sustainable practices compared to traditional air-sensitive ligands. Studies have shown its efficiency in catalyzing Sonogashira couplings of aryl bromides at room temperature, and even 4-chloroanisole at elevated temperatures []. Furthermore, it has proven successful in aqueous-phase Suzuki couplings of aryl bromides at room temperature [], highlighting its versatility in different reaction types.

Q2: How does the structure of DTBPPS contribute to its activity as a ligand in palladium catalysis?

A2: While the provided research doesn't directly investigate the structure-activity relationship of DTBPPS, it suggests that its steric bulk, imparted by the di-tert-butylphosphino group, likely plays a significant role []. This steric bulk could influence the formation of catalytically active palladium species and impact their reactivity and selectivity. Further research exploring modifications to the DTBPPS structure could offer valuable insights into the specific impact of its steric and electronic properties on its catalytic activity.

Q3: Has DTBPPS been used in any other catalytic applications besides palladium-catalyzed cross-couplings?

A4: The provided literature specifically focuses on the application of DTBPPS in palladium-catalyzed cross-coupling reactions [, ]. Further research exploring its potential in other catalytic systems could reveal new applications for this air-stable ligand precursor.

Q4: What are the limitations of using DTBPPS in organic synthesis?

A5: While the research highlights the effectiveness of DTBPPS in specific palladium-catalyzed reactions, it doesn't delve into potential limitations [, ]. Further investigation is needed to assess its performance with a broader range of substrates, its tolerance to different functional groups, and any potential drawbacks compared to other commonly used ligands in cross-coupling reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。